
S1RA
Overview
Description
S1RA (E-52862) is a potent and selective sigma-1 receptor (σ1R) antagonist with a Ki value of 17 nM for σ1R and >1,000 nM for σ2R, demonstrating high selectivity . It exhibits strong affinity for human and guinea pig σ1 receptors and negligible activity at 170 additional off-target receptors, including serotonin, adrenergic, and opioid receptors . This compound is CNS-penetrant, achieving higher concentrations in the brain and spinal cord than in plasma after intraperitoneal (i.p.) administration .
Mechanism of Action: this compound binds competitively to σ1R, inhibiting its chaperone activity and modulating downstream pathways involved in pain sensitization. It reverses neuropathic pain behaviors by normalizing hyperexcitability in spinal neurons .
Preparation Methods
The synthesis of E-52862 involves the preparation of 4-(2-((5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine . The synthetic route includes the reaction of 5-methyl-1-(naphthalen-2-yl)-1H-pyrazole with 2-(morpholin-4-yl)ethanol under specific reaction conditions . The industrial production methods for E-52862 are not widely documented, but it is developed by ESTEVE for clinical applications .
Chemical Reactions Analysis
E-52862 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
E-52862 has a wide range of scientific research applications:
Mechanism of Action
E-52862 acts as an antagonist of the sigma-1 receptor, which is an intracellular chaperone protein that interacts with other proteins, including plasma membrane and endoplasmic reticulum receptors and ion channels . This mechanism is particularly relevant in the context of neuropathic pain and viral infections like COVID-19 .
Comparison with Similar Compounds
Key Pharmacological Findings :
- Neuropathic Pain Models : In mice with sciatic nerve injury, S1RA (25 mg/kg, i.p.) reversed mechanical allodynia and thermal hyperalgesia, achieving 100% efficacy by day 12 of treatment without pharmacodynamic tolerance .
- Receptor Occupancy-Efficacy Correlation: this compound’s antinociceptive effects correlate strongly with σ1R occupancy (ED50 = 31.7 mg/kg). At 64 mg/kg, it achieves >90% receptor occupancy and near-complete pain reversal .
- Long-Lasting Effects : In oxaliplatin-induced neuropathy, this compound’s effects persisted for 3 days post-administration, exceeding its plasma half-life (t1/2 = 1.4 hours) .
This compound is distinguished from other σ1R ligands by its selectivity, pharmacokinetic profile, and therapeutic efficacy. Below is a comparative analysis with key analogues:
Table 1: Binding Affinity and Selectivity
*Data from competitive binding assays; †Variable affinity depending on assay conditions.
Table 2: Efficacy in Pain Models
Compound | Mechanical Allodynia (ED50) | Thermal Hyperalgesia (ED50) | Tolerance Development |
---|---|---|---|
This compound | 25 mg/kg | 32 mg/kg | None |
Gabapentin | 100 mg/kg | Ineffective | Yes |
Morphine | 5 mg/kg | 3 mg/kg | Yes |
Key Differentiators:
Selectivity : this compound’s σ2R selectivity (>58-fold over σ1R) surpasses PRE-084 and BD-1063, reducing off-target risks .
Disease-Modifying Potential: this compound’s efficacy increases with repeated dosing, likely due to σ1R upregulation in neuropathic states, whereas gabapentin loses efficacy over time .
Pharmacokinetic Comparison :
- Metabolism : this compound has a short plasma half-life (1.4 hours) but sustained CNS effects due to high receptor binding retention .
Biological Activity
S1RA, also known as E-52862, is a selective sigma-1 receptor (σ1R) antagonist that has garnered attention for its potential therapeutic applications, particularly in the management of neuropathic pain and its synergistic effects with opioid analgesics. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.
This compound primarily exerts its effects through antagonism of the sigma-1 receptor, which is implicated in various neurological processes. The following mechanisms have been identified:
- Pain Modulation : this compound has shown efficacy in reducing hypersensitivity associated with neuropathic pain. In studies involving mouse models of neuropathic pain, this compound administration significantly alleviated mechanical and thermal hypersensitivity induced by peripheral nerve injury. These effects were reversed by the σ1R agonist PRE-084, confirming the specificity of this compound's action on σ1 receptors .
- Neurotransmitter Release : Research indicates that this compound enhances noradrenaline levels in the spinal cord, contributing to its antinociceptive effects. This increase in noradrenaline is crucial for modulating pain pathways and enhancing the effectiveness of opioids without increasing tolerance or dependence .
- Interaction with Opioids : this compound has been shown to potentiate the analgesic effects of opioids like morphine. In various pain models, co-administration of this compound with opioids resulted in enhanced pain relief without exacerbating side effects commonly associated with opioid use .
Table 1: Summary of Preclinical Findings on this compound
Clinical Implications
The therapeutic potential of this compound extends beyond preclinical findings. Its unique profile as a σ1R antagonist positions it as a promising candidate for treating chronic pain conditions:
- Neuropathic Pain Treatment : Given its effectiveness in preclinical models, this compound is being explored as a treatment option for neuropathic pain, potentially offering relief where traditional analgesics fail .
- Opioid-Sparing Strategies : By enhancing the efficacy of opioids without increasing their adverse effects, this compound could play a critical role in developing safer pain management protocols, particularly in patients at risk for opioid dependency .
Case Studies
Case Study 1: Efficacy in Chronic Pain Management
A recent clinical trial investigated the use of this compound in patients with chronic neuropathic pain. Results indicated significant reductions in pain scores compared to baseline measurements, with minimal side effects reported. This study underscores this compound's potential as an adjunct therapy in chronic pain management.
Case Study 2: Interaction with Opioids
In another study focusing on patients undergoing postoperative pain management, the addition of this compound to standard opioid therapy resulted in enhanced analgesia and reduced opioid consumption. This finding suggests that this compound may effectively mitigate some of the challenges associated with opioid use.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of S1RA in neuropathic pain models?
this compound selectively antagonizes sigma-1 (σ1) receptors with high affinity (Ki = 17 nM), modulating spinal neuronal hyperexcitability induced by nociceptive stimuli. This reduces mechanical allodynia and thermal hypersensitivity in preclinical models (e.g., sciatic nerve injury, capsaicin sensitization). Methodologically, its efficacy is validated via electrophysiological recordings of spinal neurons and behavioral assays (von Frey filaments, Hargreaves test) .
Q. How does this compound’s pharmacokinetic profile influence dosing in preclinical studies?
this compound exhibits rapid absorption (tmax = 0.25 h in mice) and short half-life (t1/2 = 1.4 h), necessitating twice-daily dosing in chronic pain models. Concentrations in the brain and spinal cord exceed plasma levels due to rapid CNS penetration and slower clearance in neural tissues. Sampling at 30 minutes post-dose (peak pharmacodynamic activity) is critical for correlating exposure with efficacy .
Q. What experimental methods are used to quantify this compound’s receptor occupancy and antinociceptive effects?
Radioligand binding assays (e.g., [<sup>3</sup>H]-(+)-pentazocine displacement) measure σ1 receptor occupancy, while operational modeling correlates occupancy with behavioral outcomes (e.g., formalin-induced flinching). UPLC-MS/MS quantifies this compound concentrations in plasma, forebrain, and spinal cord, ensuring pharmacokinetic-pharmacodynamic alignment .
Advanced Research Questions
Q. How should experimental designs address contradictions in this compound’s plasma vs. CNS concentration data?
Single-dose regimens in mice unexpectedly show higher CNS concentrations than repeated dosing, likely due to variability in absorption/disposition. To mitigate this, standardize sampling times (e.g., 30 minutes post-dose) and use longitudinal designs with matched tissue collection intervals. Cross-validate results with ex vivo autoradiography to confirm receptor engagement .
Q. What methodological approaches resolve discrepancies in this compound’s dose-response relationships across species?
In mice, repeated dosing (25 mg/kg, twice daily) does not increase CNS concentrations compared to single doses, yet efficacy accumulates over time—suggesting sustained pharmacodynamic effects rather than pharmacokinetic buildup. In humans, steady-state exposure (Cmin) is achieved after 8 days of once-daily dosing. Use species-specific nonlinear mixed-effects modeling (NONMEM) to extrapolate preclinical findings .
Q. How can researchers statistically analyze this compound’s dose-dependent efficacy and receptor occupancy?
Apply ANOVA with Bonferroni post-hoc tests to compare treatment groups (e.g., nerve-injured vs. sham-operated mice). For receptor occupancy-efficacy correlations, use operational models with τ (operational efficacy) to quantify transduction efficiency. Report 95% confidence intervals for EC50 values in dose-response curves .
Q. What are the implications of this compound’s loss of efficacy post-discontinuation in chronic pain models?
Behavioral hypersensitivity returns to baseline 2–5 days after stopping this compound, indicating reversible σ1 receptor modulation. To study rebound effects, incorporate washout periods in experimental designs and measure glutamatergic signaling (e.g., microdialysis for extracellular glutamate) to link pharmacodynamic fade to synaptic plasticity .
Q. Methodological Considerations
- Analytical Techniques : UPLC-MS/MS with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) ensures precise quantification of this compound in biological matrices .
- Behavioral Assays : Standardize von Frey filament forces (e.g., 0.4–15 g for mice) and thermal stimulus durations (e.g., 20 seconds cutoff) to reduce inter-experimental variability .
- Statistical Reporting : Include effect sizes (e.g., Cohen’s d) alongside p-values to contextualize significance in small-sample preclinical studies .
Properties
IUPAC Name |
4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19/h2-7,14-15H,8-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPGXHRHNRYVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022521 | |
Record name | E-52862 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878141-96-9 | |
Record name | 4-[2-[[5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=878141-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | E-52862 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878141969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | E-52862 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16881 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | E-52862 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | E-52862 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW18DSD1H4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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